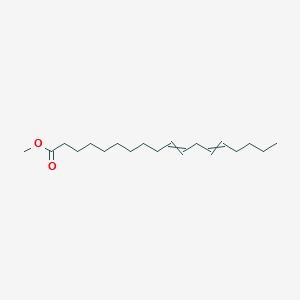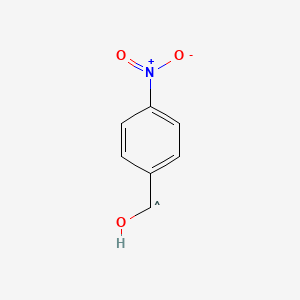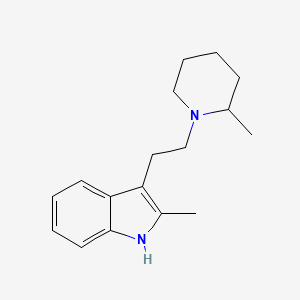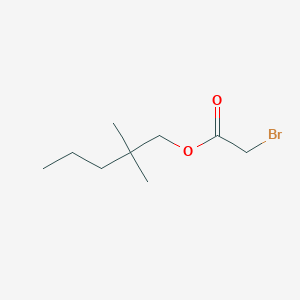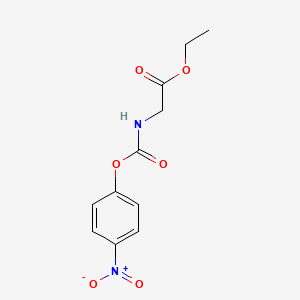
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is an organic compound with the molecular formula C10H12N2O6 It is a derivative of carbamic acid and is characterized by the presence of a nitrophenyl group, an ethoxycarbonyl group, and a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Nitrophenol reacts with ethyl chloroformate in the presence of a base (such as triethylamine) to form 4-nitrophenyl ethyl carbonate.
Step 2: The intermediate 4-nitrophenyl ethyl carbonate is then reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol, ethyl carbonate, and methylamine.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst (e.g., palladium on carbon).
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas and a catalyst (e.g., palladium on carbon) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol, ethyl carbonate, and methylamine.
Reduction: 4-aminophenyl (ethoxycarbonyl)methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxycarbonyl and methylcarbamate groups can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Similar structure but lacks the ethoxycarbonyl group.
Ethyl (4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a methyl group.
4-Nitrophenyl methylcarbamate: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is unique due to the presence of both the ethoxycarbonyl and methylcarbamate groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
2185-07-1 |
|---|---|
Formule moléculaire |
C11H12N2O6 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
InChI |
InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
Clé InChI |
YOMFKTQKPPEDRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)


![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
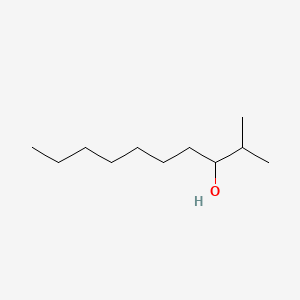

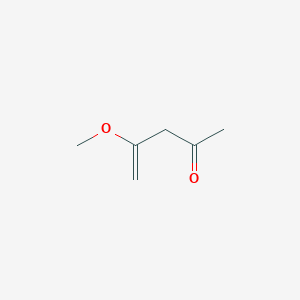
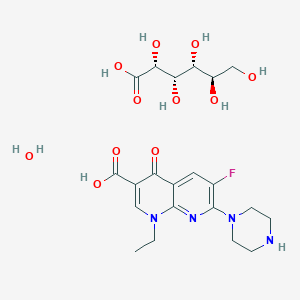
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
